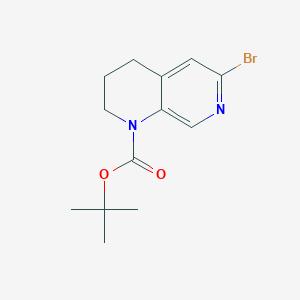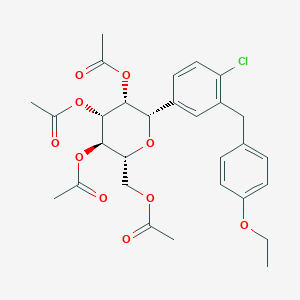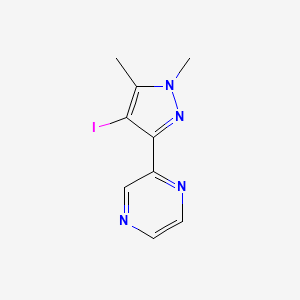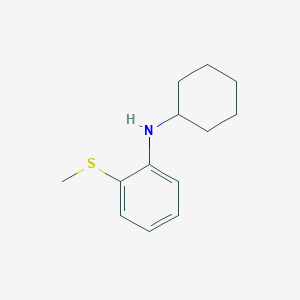
N-(2-Iodo-4-methoxyphenyl)thietan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Iodo-4-methoxyphenyl)thietan-3-amine is a chemical compound that belongs to the class of thietane derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Iodo-4-methoxyphenyl)thietan-3-amine typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through a condensation reaction involving sulfur and an appropriate carbonyl compound.
Introduction of the Iodo and Methoxy Groups: The iodo and methoxy groups are introduced through electrophilic aromatic substitution reactions. The specific conditions for these reactions may vary, but they generally involve the use of iodine and methanol as reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-Iodo-4-methoxyphenyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom or other functional groups.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways or developing new drugs.
Industry: The compound’s chemical properties may make it useful in industrial processes, such as catalysis or materials science.
作用机制
The mechanism of action of N-(2-Iodo-4-methoxyphenyl)thietan-3-amine involves its interaction with specific molecular targets. The iodo and methoxy groups may enhance its binding affinity to certain enzymes or receptors, while the thietane ring provides structural stability. The exact pathways involved would depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
N-(2-Iodo-4-methoxyphenyl)thietan-3-amine: Unique due to the presence of both iodo and methoxy groups on the phenyl ring.
N-(2-Bromo-4-methoxyphenyl)thietan-3-amine: Similar structure but with a bromine atom instead of iodine.
N-(2-Chloro-4-methoxyphenyl)thietan-3-amine: Contains a chlorine atom instead of iodine.
Uniqueness
This compound is unique due to the presence of the iodo group, which can significantly influence its reactivity and binding properties. The combination of the iodo and methoxy groups on the phenyl ring, along with the thietane core, provides a distinct chemical profile that can be exploited for various applications.
属性
分子式 |
C10H12INOS |
|---|---|
分子量 |
321.18 g/mol |
IUPAC 名称 |
N-(2-iodo-4-methoxyphenyl)thietan-3-amine |
InChI |
InChI=1S/C10H12INOS/c1-13-8-2-3-10(9(11)4-8)12-7-5-14-6-7/h2-4,7,12H,5-6H2,1H3 |
InChI 键 |
ALTIYCOEWUQYJZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)NC2CSC2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13326748.png)
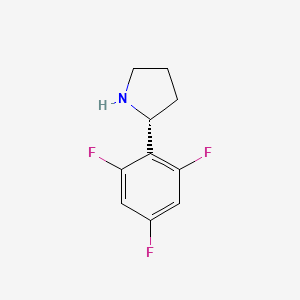

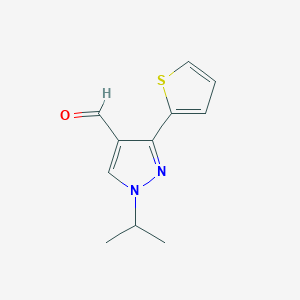
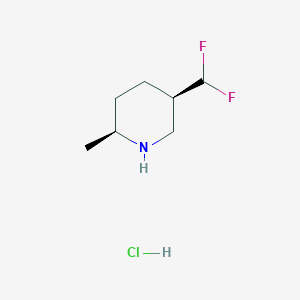
![2-{1-[(Cyclopropylmethyl)amino]ethyl}-4-fluorophenol](/img/structure/B13326789.png)
![2-Ethyl-5-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13326791.png)

